N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide
Overview
Description
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride and a suitable thiourea derivative. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(2,3-dimethylphenyl)acetamide
Uniqueness
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}acetamide stands out due to its unique combination of the benzothiazole and acetamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10(20)17-16(21)19-12-7-3-2-6-11(12)15-18-13-8-4-5-9-14(13)22-15/h2-9H,1H3,(H2,17,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIXNCDHGQQDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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